molecular formula C18H27BN2O4 B3301920 1H-Indole-1-carboxylic acid, 2-borono-5-[3-(dimethylamino)propyl]-, 1-(1,1-dimethylethyl) ester CAS No. 913388-76-8

1H-Indole-1-carboxylic acid, 2-borono-5-[3-(dimethylamino)propyl]-, 1-(1,1-dimethylethyl) ester

Cat. No. B3301920
CAS RN: 913388-76-8
M. Wt: 346.2 g/mol
InChI Key: RBDBXNGTQSNMBO-UHFFFAOYSA-N
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Description

The compound “1H-Indole-1-carboxylic acid, 2-borono-5-[3-(dimethylamino)propyl]-, 1-(1,1-dimethylethyl) ester” is a complex organic molecule. It contains an indole ring, which is a prevalent moiety in many natural products and drugs . The indole ring is substituted with a carboxylic acid ester group, a borono group, and a propylamine group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole ring provides a planar, aromatic core, while the various substituents add steric bulk and can influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The carboxylic acid ester could undergo hydrolysis or transesterification reactions. The borono group might participate in boronate ester formation or Suzuki-Miyaura cross-coupling reactions. The amine could engage in various reactions typical for amines, such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the carboxylic acid ester and the amine would likely make it somewhat soluble in polar solvents. The exact melting point, boiling point, and other physical properties would need to be determined experimentally .

Safety and Hazards

As with any chemical compound, handling “1H-Indole-1-carboxylic acid, 2-borono-5-[3-(dimethylamino)propyl]-, 1-(1,1-dimethylethyl) ester” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures. The specific toxicity or hazards associated with this compound would need to be assessed through safety testing .

properties

IUPAC Name

[5-[3-(dimethylamino)propyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BN2O4/c1-18(2,3)25-17(22)21-15-9-8-13(7-6-10-20(4)5)11-14(15)12-16(21)19(23)24/h8-9,11-12,23-24H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDBXNGTQSNMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CCCN(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30723290
Record name {1-(tert-Butoxycarbonyl)-5-[3-(dimethylamino)propyl]-1H-indol-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-1-carboxylic acid, 2-borono-5-[3-(dimethylamino)propyl]-, 1-(1,1-dimethylethyl) ester

CAS RN

913388-76-8
Record name {1-(tert-Butoxycarbonyl)-5-[3-(dimethylamino)propyl]-1H-indol-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Indole-1-carboxylic acid, 2-borono-5-[3-(dimethylamino)propyl]-, 1-(1,1-dimethylethyl) ester
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1H-Indole-1-carboxylic acid, 2-borono-5-[3-(dimethylamino)propyl]-, 1-(1,1-dimethylethyl) ester
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1H-Indole-1-carboxylic acid, 2-borono-5-[3-(dimethylamino)propyl]-, 1-(1,1-dimethylethyl) ester
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1H-Indole-1-carboxylic acid, 2-borono-5-[3-(dimethylamino)propyl]-, 1-(1,1-dimethylethyl) ester
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1H-Indole-1-carboxylic acid, 2-borono-5-[3-(dimethylamino)propyl]-, 1-(1,1-dimethylethyl) ester
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1H-Indole-1-carboxylic acid, 2-borono-5-[3-(dimethylamino)propyl]-, 1-(1,1-dimethylethyl) ester

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